molecular formula C13H26O2 B1581169 Pentyl octanoate CAS No. 638-25-5

Pentyl octanoate

Cat. No.: B1581169
CAS No.: 638-25-5
M. Wt: 214.34 g/mol
InChI Key: GJWGZSBNFSBUPX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for the synthesis of Pentyl octanoate involves the process of esterification. In acidic conditions, the process involves protonation of the carbonyl group by the acid, nucleophilic attack on the carbonyl, proton transfer, removal of the leaving group, and deprotonation .

Safety and Hazards

Pentyl octanoate is not classified as a hazardous substance according to the Federal Register . It does not pose any significant hazard under emergency conditions beyond that of ordinary combustible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl octanoate is typically synthesized through esterification, a reaction between a carboxylic acid and an alcohol. In this case, octanoic acid reacts with pentanol in the presence of an acid catalyst, usually concentrated sulfuric acid . The reaction is as follows:

C7H15COOH+C5H11OHC7H15COOC5H11+H2O\text{C}_7\text{H}_{15}\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{COO}\text{C}_5\text{H}_{11} + \text{H}_2\text{O} C7​H15​COOH+C5​H11​OH→C7​H15​COOC5​H11​+H2​O

Industrial Production Methods: On an industrial scale, the esterification process is carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .

Comparison with Similar Compounds

Pentyl octanoate is similar to other esters like ethyl acetate, methyl butyrate, and ethyl butanoate. its unique combination of octanoic acid and pentanol gives it distinct properties:

These esters share similar chemical properties but differ in their specific applications and sensory characteristics.

Properties

IUPAC Name

pentyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWGZSBNFSBUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060932
Record name Octanoic acid, pentyl ester
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Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a fruity, orris odour
Record name Pentyl octanoate
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Record name n-Amyl octanoate
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Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, water, 1 ml in 7 ml 80% alcohol (in ethanol)
Record name n-Amyl octanoate
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Density

0.855-0.8562
Record name n-Amyl octanoate
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CAS No.

638-25-5
Record name Pentyl octanoate
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Record name Amyl octanoate
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Record name Octanoic acid, pentyl ester
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Record name Octanoic acid, pentyl ester
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Record name Pentyl octanoate
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Record name AMYL OCTANOATE
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Record name Pentyl octanoate
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Melting Point

-34 - -35 °C
Record name Pentyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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